

An In-depth Technical Guide to 7-Bromobenzo[d]dioxole-5-carboxylic Acid

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Compound of Interest

Compound Name: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromobenzo[d]dioxole-5-carboxylic acid, a halogenated derivative of the benzodioxole scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The presence of the bromine atom and the carboxylic acid functional group on the rigid benzodioxole ring system imparts unique chemical reactivity and potential for biological activity. This document provides a comprehensive overview of the structure, properties, and potential applications of 7-Bromobenzo[d]dioxole-5-carboxylic acid, with a focus on its relevance to drug discovery and development. While specific experimental data for this isomer is limited, this guide consolidates available information and provides theoretical and comparative data to facilitate further research.

Chemical Structure and Properties

7-Bromobenzo[d]dioxole-5-carboxylic acid is characterized by a bromine atom at the 7-position and a carboxylic acid group at the 5-position of the benzo[d][1,3]dioxole core.

Chemical Structure:

Caption: Chemical structure of 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	66799-93-7	[3][4]
Molecular Formula	C ₈ H ₅ BrO ₄	[3]
Molecular Weight	245.03 g/mol	[3]
Appearance	Solid (predicted)	
SMILES	<chem>O=C(O)c1cc2c(cc1Br)OCO2</chem>	[4]
InChI Key	HLQBEIBAXJNCPT-UHFFFAOYSA-N	[5]

Table 2: Predicted Spectroscopic Data

Due to a lack of experimentally derived spectroscopic data in the literature for 7-Bromobenzo[d]dioxole-5-carboxylic acid, the following are predicted values based on the analysis of its structural analogue, 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, and general principles of spectroscopy.

Data Type	Predicted Chemical Shifts (ppm)
¹ H NMR	δ ~7.8 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.1 (s, 2H, OCH ₂ O), ~13.0 (br s, 1H, COOH)
¹³ C NMR	δ ~168 (COOH), ~150 (Ar-C), ~148 (Ar-C), ~125 (Ar-C), ~115 (Ar-C-Br), ~110 (Ar-C), ~109 (Ar-C), ~102 (OCH ₂ O)

Experimental Protocols

Detailed experimental protocols for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid are not readily available in published literature. However, a plausible synthetic route would involve the oxidation of the corresponding aldehyde, 7-Bromobenzo[d]dioxole-5-carbaldehyde (CAS: 19522-96-4).

Protocol: Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid via Oxidation of 7-Bromobenzo[d]dioxole-5-carbaldehyde

Materials:

- 7-Bromobenzo[d]dioxole-5-carbaldehyde
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Acetone
- Water (deionized)
- Sodium bisulfite (NaHSO_3)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** Dissolve 7-Bromobenzo[d]dioxole-5-carbaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.
- **Oxidation:** In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in water. Add this solution dropwise to the stirred solution of the aldehyde at room temperature. The reaction mixture will turn brown as manganese dioxide (MnO_2) precipitates.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** After the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the mixture becomes a clear solution with a brown precipitate.

- **Basification and Filtration:** Add a 10% aqueous solution of sodium hydroxide to the mixture to ensure the product is in its carboxylate salt form and is soluble in the aqueous layer. Filter the mixture to remove the manganese dioxide precipitate.
- **Acidification:** Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 7-Bromobenzo[d]dioxole-5-carboxylic acid should form.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
- **Drying:** Dry the purified product under vacuum to yield 7-Bromobenzo[d]dioxole-5-carboxylic acid as a solid.

Characterization:

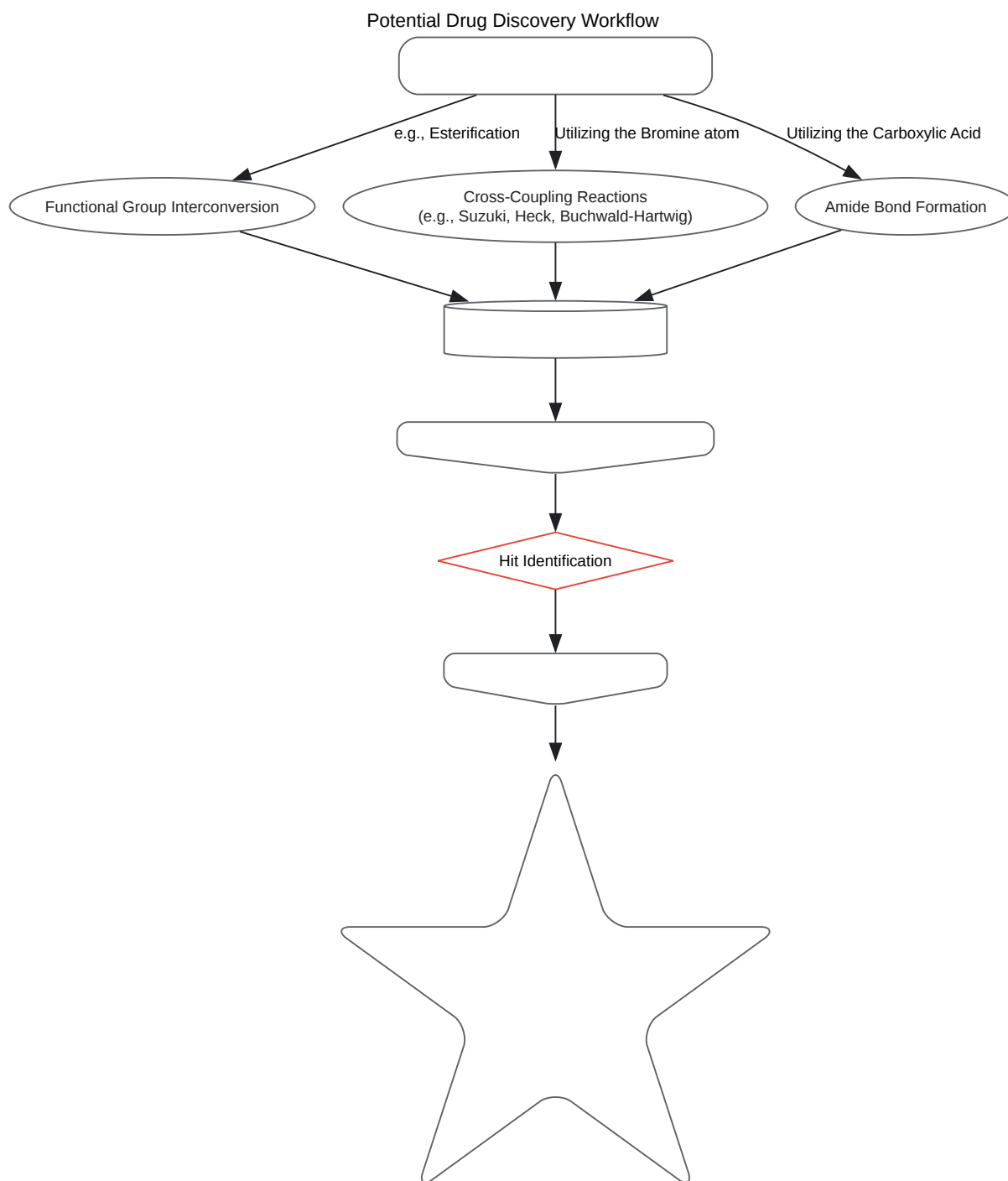
The final product should be characterized by:

- Melting Point Analysis
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)

Applications in Drug Discovery and Development

While specific biological activities of 7-Bromobenzo[d]dioxole-5-carboxylic acid are not extensively documented, the benzodioxole scaffold is a common motif in various biologically active molecules. The bromine atom provides a handle for further chemical modifications, making this compound a potentially valuable building block in drug discovery programs.

Potential Roles in Drug Discovery Workflow:

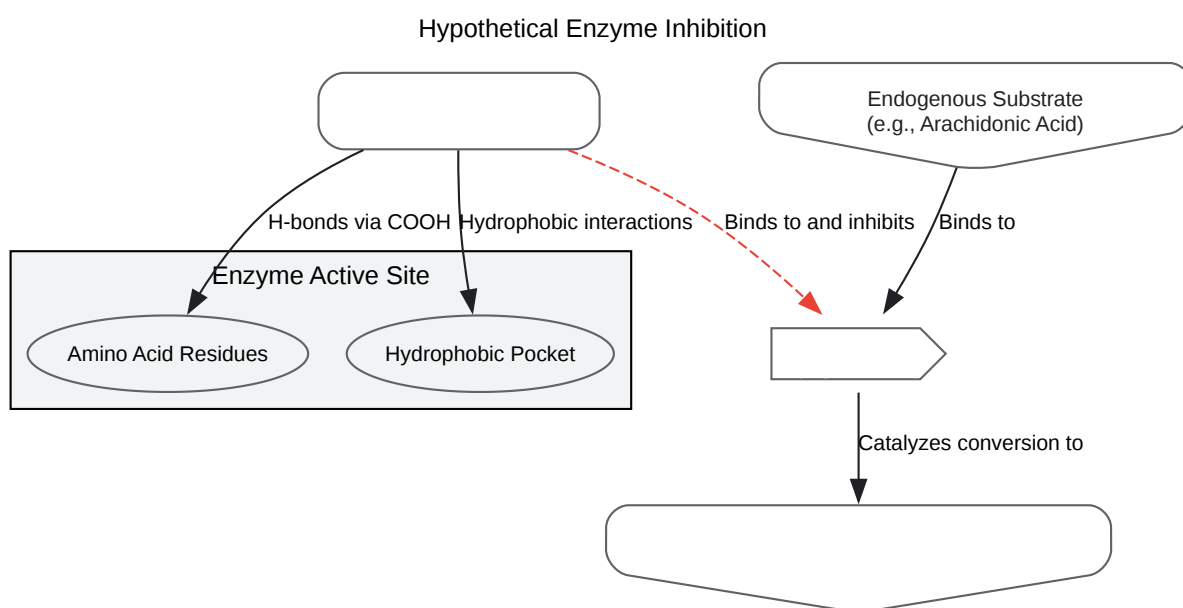


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Caption: A generalized workflow illustrating the use of 7-Bromobenzo[d]dioxole-5-carboxylic acid as a scaffold in the synthesis of compound libraries for drug discovery.

Signaling Pathway Interactions (Hypothetical):

The benzodioxole moiety is present in compounds known to interact with various biological targets. For instance, derivatives of this scaffold could potentially be designed to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory signaling pathways. The carboxylic acid group can act as a key binding feature, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of a target protein.



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Caption: A diagram illustrating a hypothetical mechanism of action where a derivative of 7-Bromobenzo[d]dioxole-5-carboxylic acid acts as an enzyme inhibitor.

Conclusion

7-Bromobenzo[d]dioxole-5-carboxylic acid is a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. While there is a notable scarcity of published data specifically for this isomer, its structural features suggest it is a valuable starting material for the synthesis of more complex molecules. The presence of two distinct functional groups, a bromine atom and a carboxylic acid, allows for a wide range of chemical transformations, making it an attractive scaffold for the development of new therapeutics and functional materials. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromobenzo[d]dioxole-5-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275910#7-bromobenzo-d-dioxole-5-carboxylic-acid-structure]

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